Home > Products > Screening Compounds P129895 > Dienogest Sulfate
Dienogest Sulfate -

Dienogest Sulfate

Catalog Number: EVT-1500618
CAS Number:
Molecular Formula: C₂₀H₂₅NO₅S
Molecular Weight: 381.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dienogest Sulfate is a synthetic steroid hormone primarily used in the treatment of endometriosis and other gynecological disorders. It is a derivative of the natural hormone progesterone and exhibits progestogenic activity, which helps regulate menstrual cycles and manage symptoms associated with hormonal imbalances. The compound is classified as a progestin and is known for its ability to inhibit ovulation and reduce the effects of estrogen on target tissues, making it an effective therapeutic agent in reproductive health.

Source and Classification

Dienogest Sulfate is derived from dienogest, which itself is synthesized from natural steroid precursors. The compound falls under the category of synthetic progestins, which are designed to mimic the action of progesterone in the body. It is classified as a second-generation progestin due to its structural modifications that enhance its efficacy and reduce side effects compared to earlier progestins.

Synthesis Analysis

Methods and Technical Details

The synthesis of dienogest involves several key steps:

  1. Protection of Ketone Groups: The initial step involves protecting the three ketone groups of the precursor compound using acetyl chloride in an organic solvent, typically at low temperatures (around -40°C) .
  2. Epoxidation: The protected compound undergoes epoxidation at the 17-position using trimethylammonium sulfur iodide as a catalyst in a basic medium .
  3. Cyanidation: Following epoxidation, the compound is subjected to cyanidation with sodium cyanide, which facilitates ring opening to form a more complex structure .
  4. Deprotection: Finally, acid treatment is applied to remove protective groups, yielding dienogest .

This multi-step synthesis process allows for precise control over the chemical structure and purity of the final product.

Molecular Structure Analysis

Structure and Data

Dienogest has a complex molecular structure characterized by four chiral centers, which contributes to its biological activity. Its chemical formula is C20H24O3S, with a molecular weight of approximately 344.47 g/mol. The structure includes:

  • Steroidal Backbone: A typical steroidal framework that provides the necessary interactions for binding to progesterone receptors.
  • Functional Groups: Presence of hydroxyl (-OH) groups and sulfur (-S) moieties that influence solubility and receptor affinity.

Dienogest's stereochemistry plays a crucial role in its pharmacological properties, impacting its metabolism and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Dienogest undergoes various chemical reactions during its synthesis and metabolism:

  • Epoxidation Reaction: The conversion of dienogest's double bond into an epoxide increases its reactivity, allowing further transformations .
  • Cyanidation Reaction: This step introduces a cyano group into the structure, facilitating subsequent modifications that enhance biological activity .
  • Metabolic Reactions: In vivo, dienogest is extensively metabolized by cytochrome P450 enzymes, primarily CYP3A4, leading to various metabolites including estrone and estrone sulfate, which are important for its pharmacokinetic profile .

These reactions are critical for both the synthesis of dienogest sulfate and its therapeutic efficacy.

Mechanism of Action

Process and Data

Dienogest exerts its effects primarily through:

  • Progesterone Receptor Agonism: By binding to progesterone receptors in target tissues such as the endometrium, dienogest inhibits estrogen-induced proliferation, thereby reducing endometrial tissue growth associated with endometriosis .
  • Inhibition of Estradiol Production: Dienogest suppresses ovarian estradiol production through negative feedback mechanisms on the hypothalamus and pituitary gland, leading to decreased stimulation of estrogen-sensitive tissues .

Data from clinical studies indicate that dienogest effectively reduces pain associated with endometriosis and improves quality of life for affected individuals .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dienogest sulfate exhibits several notable physical and chemical properties:

  • Solubility: It is practically insoluble in water but shows solubility in organic solvents such as dimethyl sulfoxide and slightly in ethanol .
  • Stability: The compound does not exhibit polymorphism, ensuring consistent performance across different formulations .
  • Optical Activity: Due to its chiral centers, dienogest displays optical rotation properties that are relevant for its pharmacological assessment .

These properties are essential for formulating effective pharmaceutical products.

Applications

Scientific Uses

Dienogest sulfate has several applications in medicine:

  • Endometriosis Treatment: It is primarily used to manage endometriosis symptoms by reducing estrogen levels and inhibiting tissue growth.
  • Hormonal Contraception: As a progestin, it can be utilized in contraceptive formulations to prevent ovulation.
  • Menstrual Regulation: Dienogest aids in regulating menstrual cycles in women with hormonal imbalances.

Research continues into additional therapeutic uses for dienogest sulfate based on its hormonal activity and metabolic pathways.

Introduction to Dienogest

Historical Development and Classification

Dienogest (DNG) emerged from pharmaceutical research in 1979 as part of efforts to develop progestins with improved selectivity profiles. Synthesized by Jenapharm GmbH (later acquired by Bayer AG), it received its first medical approval in Germany in 1995 for oral contraception when combined with ethinyl estradiol. This marked dienogest as the first progestin specifically engineered to merge beneficial properties of both nortestosterone-derived and progesterone-derived progestins [1] [3]. Classified as a fourth-generation progestin, dienogest belongs to the 19-nortestosterone derivative family but exhibits pharmacological characteristics distinct from earlier compounds like levonorgestrel or norethindrone [1] [8]. Its development was driven by the need for agents with strong endometrial efficacy but reduced androgenic and metabolic impacts. By 2010, dienogest monotherapy gained approval for endometriosis treatment in the European Union and Japan under the brand name Visanne, representing a significant advancement in long-term medical management of this condition [4] [7].

Table 1: Development Timeline of Dienogest

YearMilestoneRegion/Company
1979Initial synthesisJenapharm GmbH
1995First approval (combined oral contraceptive)Germany
2009EU approval for endometriosis (Visanne®)European Union
2010FDA approval for contraception (Natazia®)United States
2018Generic versions introduced globallyMultiple manufacturers

Structural Characteristics and Chemical Derivatives

Dienogest's molecular structure (C₂₀H₂₅NO₂; molecular weight 311.4 g/mol) features two critical modifications to the 19-nortestosterone backbone: a cyanomethyl group (-CH₂-C≡N) at carbon C17α instead of the conventional ethinyl group, and a double bond between C9 and C10 (Δ⁹(¹⁰)) [1] [3] [9]. These structural innovations confer unique pharmacological properties: the cyanomethyl group enhances binding specificity to progesterone receptors while reducing hepatic impact, and the double bond configuration contributes to antiandrogenic activity [3] [8]. The absence of a C19 methyl group classifies it as a 19-nortestosterone derivative, yet its pharmacological behavior bridges characteristics typical of progesterone-derived progestins [3].

The term "Dienogest Sulfate" refers not to a separate derivative but to one of dienogest's potential phase II metabolites formed through sulfation pathways. However, dienogest primarily undergoes hepatic metabolism via CYP3A4-mediated hydroxylation and subsequent glucuronidation, with its main circulating metabolites being 9,10-dihydrodienogest and 3α,5α-tetrahydrodienogest—both considered pharmacologically inactive [1] [4]. The sulfate conjugate represents a minor metabolic pathway, consistent with its rapid renal excretion profile (elimination half-life: 9-10 hours) [4] [7].

Table 2: Key Structural Features and Derivatives of Dienogest

Structural ElementPharmacological Consequence
C17α-cyanomethyl groupReduced hepatic impact; enhanced receptor specificity
Δ⁹(¹⁰) double bondAntiandrogenic activity (~30-40% of cyproterone acetate)
19-nortestosterone backboneStrong endometrial efficacy; oral bioavailability >90%
3-keto-Δ⁴ configurationProgestogenic activity

Dienogest's receptor interaction profile demonstrates high selectivity: it acts as a pure agonist at progesterone receptors without binding to estrogen, glucocorticoid, or mineralocorticoid receptors [1] [4]. Its moderate antiandrogenic activity (approximately 30-40% of cyproterone acetate's potency) distinguishes it from other 19-nortestosterone derivatives, which typically exhibit androgenic effects [3] [8]. This unique combination enables potent endometrial effects without androgenic side effects, making it particularly suitable for estrogen-dependent conditions like endometriosis [7].

Regulatory Approvals and Global Usage Trends

Dienogest's regulatory approvals reflect its dual therapeutic applications: as monotherapy for endometriosis and in combination with estrogens for contraception and menorrhagia. The European Medicines Agency (EMA) approved 2mg dienogest monotherapy (Visanne®) for endometriosis in 2009, followed by Japan in 2010 and Australia in 2013 [1] [7]. For contraceptive use, the quadriphasic combination with estradiol valerate (marketed as Natazia® in the US and Qlaira® in Europe) received EMA approval in 2008 and FDA approval in 2010—notable as the first combined oral contraceptive containing natural estrogen instead of ethinyl estradiol [4] [8].

The global market for dienogest formulations has demonstrated robust growth, valued at approximately $1.5 billion in 2024 with projections reaching $2.8 billion by 2033 at a compound annual growth rate (CAGR) of 7.2% [6] [10]. This expansion is driven by several factors: increasing diagnosis of endometriosis (affecting 5-10% of reproductive-age women globally), rising demand for non-surgical management options, and expansion into emerging markets [5] [6]. Regionally, North America and Europe dominate current consumption due to established awareness and reimbursement structures, while the Asia-Pacific region exhibits the highest growth trajectory (projected 35% of total revenue increase) fueled by improving healthcare infrastructure and rising diagnosis rates [6] [10].

Table 3: Global Regulatory and Market Landscape for Dienogest Formulations

RegionKey Approved IndicationsMarket Characteristics
European UnionEndometriosis (mono); Contraception (combo)Mature market; generic entrants since 2018
United StatesContraception & menorrhagia (combo)Branded dominance (Natazia®); no monotherapy approval
JapanEndometriosis (mono); Contraception (combo)Rapid adoption; local production (Mochida Pharma)
Asia-PacificEndometriosis (mono) in select countriesHighest growth region (8.5% CAGR); improving access
Latin AmericaVariable approvals for mono and combo productsModerate growth; price-sensitive markets

Patent expirations have significantly shaped market dynamics, with initial core patents expiring circa 2015–2018. This triggered entry of generic versions from manufacturers including DQA Pharma International, NewChem, Conscientia Industrial, and Shanghai Acebright, intensifying price competition while expanding accessibility [2] [10]. Current clinical research focuses on expanding indications and optimizing dosing, exemplified by an ongoing Japanese trial (jRCTs041210016) comparing 1mg versus 2mg dienogest for long-term endometriosis management [5]. These developments position dienogest as a cornerstone in hormonal gynecological therapy with evolving global utilization patterns.

Properties

Product Name

Dienogest Sulfate

Molecular Formula

C₂₀H₂₅NO₅S

Molecular Weight

381.48

Synonyms

(17α)-17-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile 17-Sulfate;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.